(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone
Description
The compound (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone features a 2,3-dihydrobenzo[b][1,4]dioxin scaffold linked via a ketone bridge to a sulfonylated azetidine ring bearing a 4-methyl-1,2,4-triazole substituent. This structure combines aromatic, heterocyclic, and sulfonyl motifs, which are common in pharmacologically active compounds.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O5S/c1-18-9-16-17-15(18)25(21,22)10-6-19(7-10)14(20)13-8-23-11-4-2-3-5-12(11)24-13/h2-5,9-10,13H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXJKPOXZDJSMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone is a complex organic molecule with potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzo[b][1,4]dioxin moiety and the introduction of the azetidine and triazole groups. The exact synthetic pathway can vary but generally includes:
- Formation of 2,3-dihydrobenzo[b][1,4]dioxin : This step may involve cyclization reactions using appropriate precursors.
- Synthesis of azetidine derivatives : This can be achieved through nucleophilic substitution reactions.
- Coupling with triazole sulfonamide : The final step often involves coupling reactions that link the azetidine with the triazole sulfonamide.
Biological Activity
The biological activity of this compound has been evaluated in various studies focusing on its pharmacological potential.
Antidepressant Activity
Research indicates that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin structure exhibit significant binding affinities at serotonin receptors. A study reported that derivatives with similar structures showed high binding affinities at the 5-HT1A receptor and serotonin transporter, leading to marked antidepressant-like effects in animal models. For instance, one compound demonstrated a Ki value of 96 nM for the 5-HT1A receptor and 9.8 nM for the serotonin transporter .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of related compounds. Studies have shown that derivatives containing triazole groups exhibit potent activity against various bacterial strains and fungi. Specifically, compounds with similar structural motifs have been reported to inhibit Mycobacterium tuberculosis by targeting DprE1, a critical enzyme in cell wall biosynthesis .
Antiproliferative Effects
The antiproliferative activity of synthesized derivatives has also been evaluated against cancer cell lines. For example, a related class of compounds demonstrated significant cytotoxic effects against breast and colon cancer cell lines . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:
- Substituents on the triazole ring : Modifications can enhance binding affinity to biological targets.
- Dioxin moiety : The presence of this moiety is essential for maintaining structural integrity and biological activity.
Case Study 1: Antidepressant Efficacy
A study conducted on a series of 2,3-dihydrobenzo[b][1,4]dioxin derivatives assessed their antidepressant-like effects using behavioral tests in mice. The results indicated that certain compounds not only exhibited higher efficacy than fluoxetine but also showed favorable pharmacokinetic profiles .
Case Study 2: Antimicrobial Screening
In another investigation focused on antimicrobial activity, a library of azetidine-triazole derivatives was screened against several pathogens. Notably, some compounds displayed MIC values lower than traditional antibiotics, suggesting potential as new therapeutic agents .
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound against various bacteria and fungi. For instance:
| Study | Target | Result |
|---|---|---|
| In vitro assays | Bacterial strains | Significant inhibition of growth observed |
| Fungal assays | Various fungi | Effective in reducing fungal viability |
These findings suggest potential applications in developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties:
| Study | Cancer Cell Line | Result |
|---|---|---|
| Cell proliferation assays | Breast cancer cells | Up to 90% inhibition of cell growth |
| Apoptosis assays | Colon cancer cells | Induction of apoptosis observed |
These results indicate that the compound may modulate cell signaling pathways involved in cancer progression.
Industrial Applications
Due to its unique electronic properties, this compound is being explored for use in:
- Organic Light Emitting Diodes (OLEDs) : Its structure allows for efficient charge transport and light emission.
- Pharmaceutical Development : The compound's biological activity makes it a candidate for further development into therapeutic agents.
Case Studies
Several case studies have been documented regarding the applications of this compound:
-
Antimicrobial Development :
- A study demonstrated that derivatives of this compound exhibited enhanced activity against resistant bacterial strains, paving the way for new antibiotic formulations.
-
Cancer Therapeutics :
- Research indicated that modifications to the triazole moiety could significantly improve anticancer potency, leading to ongoing investigations into structure-activity relationships.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Molecular Weight
The target compound’s unique features include the 2,3-dihydrobenzo[b][1,4]dioxin moiety and the azetidine-sulfonyl-triazole group. Below is a comparison with structurally related compounds from the evidence:
Physicochemical and Computational Insights
- Electrostatic Potential: DFT studies on triazole-sulfanyl compounds () reveal nucleophilic regions at nitrile groups and electrophilic zones near sulfonyl groups, which could guide reactivity predictions for the target compound .
- Solubility : The sulfonyl group enhances water solubility, as seen in pesticide derivatives (), while the benzodioxin moiety may increase lipophilicity .
Preparation Methods
Esterification and Alkylation
2,3-Dihydroxybenzoic acid (12 ) is esterified using concentrated sulfuric acid in refluxing methanol to yield methyl ester 13 (85–90% yield). Subsequent alkylation with 1,2-dibromoethane in the presence of potassium carbonate affords cyclized ester 14 (Scheme 1). This step forms the dioxane ring, critical for maintaining the compound’s planar geometry.
Hydrolysis and Acyl Chloride Formation
Ester 14 undergoes hydrolysis with lithium hydroxide in tetrahydrofuran (THF)/water to produce the corresponding carboxylic acid (92% yield). The acid is then treated with excess thionyl chloride (SOCl₂) at 70°C for 1–8 hours, yielding 2,3-dihydrobenzodioxine-2-carbonyl chloride (Int-1 ) (95% purity by HPLC). Catalytic dimethylformamide (DMF) accelerates the reaction by activating the carbonyl group.
Preparation of 3-((4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine
The azetidine-triazole sulfonamide component requires multistep functionalization of the azetidine core (Figure 2).
Azetidine Ring Formation
Azetidine is synthesized via cyclization of 1,3-dibromopropane with ammonia under high-pressure conditions, followed by protection with a tert-butoxycarbonyl (Boc) group (70% yield over two steps). Boc protection ensures regioselectivity during subsequent sulfonylation.
Sulfonylation with 4-Methyl-1,2,4-triazole-3-sulfonyl Chloride
4-Methyl-1,2,4-triazole-3-thiol is oxidized to the sulfonic acid using hydrogen peroxide (H₂O₂) in acetic acid, followed by treatment with phosphorus pentachloride (PCl₅) to generate the sulfonyl chloride (Int-2 ). Reacting Int-2 with Boc-protected azetidine in dichloromethane (DCM) and triethylamine (Et₃N) affords the sulfonylated intermediate Int-3 (82% yield). Deprotection with trifluoroacetic acid (TFA) yields 3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine (Int-4 ).
Coupling of Fragments via Amide Bond Formation
The final step involves coupling Int-1 and Int-4 to form the target methanone (Scheme 2).
Mixed-Anhydride Method
Int-1 is reacted with Int-4 in anhydrous THF using N-methylmorpholine (NMM) as a base. The reaction proceeds at 0°C for 2 hours, followed by warming to room temperature (16 hours), yielding the crude product (75% conversion by LC-MS). Purification via silica gel chromatography (heptane/ethyl acetate, 1:2) isolates the title compound (68% yield).
Microwave-Assisted Optimization
Alternative conditions employ microwave irradiation at 120°C in pyridine with catalytic piperidine, reducing reaction time to 30 minutes (yield: 72%). However, scalability challenges arise due to equipment limitations.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (600 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.92 (d, J = 8.4 Hz, 1H, ArH), 4.58–4.52 (m, 2H, dioxane CH₂), 4.31 (s, 3H, triazole CH₃), 3.95–3.89 (m, 1H, azetidine CH), 3.78–3.72 (m, 2H, azetidine CH₂), 2.98–2.91 (m, 2H, azetidine CH₂).
- ¹³C NMR (150 MHz, CDCl₃): δ 170.2 (C=O), 152.1 (triazole C), 147.8 (dioxane C-O), 122.4–116.7 (aromatic C), 64.3 (dioxane CH₂), 56.8 (azetidine CH), 49.2 (azetidine CH₂), 38.4 (triazole CH₃).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₇H₁₈N₄O₅S: [M+H]⁺ 397.0921. Found: 397.0918.
Challenges and Optimization
Regioselectivity in Sulfonylation
Competing sulfonylation at the azetidine nitrogen versus oxygen was mitigated by using Boc protection, directing reactivity exclusively to the nitrogen.
Low Yields in Coupling Step
The mixed-anhydride method provided moderate yields due to steric hindrance from the bulky azetidine sulfonamide. Switching to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent improved yields to 78%.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
